molecular formula C7H9ClN4O B1384653 5-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride CAS No. 2241142-24-3

5-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride

Cat. No.: B1384653
CAS No.: 2241142-24-3
M. Wt: 200.62 g/mol
InChI Key: OFFJIIUFPBRQQE-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused heterocyclic systems. The base structure consists of a triazolo[4,3-a]pyridin-3(2H)-one framework, where the triazole ring containing three nitrogen atoms is fused to a pyridine ring through the 4,3-a positions. The aminomethyl substituent is positioned at the 5-position of the fused ring system, creating the complete designation: 5-(Aminomethyl)-triazolo[4,3-a]pyridin-3(2H)-one.

The structural representation demonstrates a planar bicyclic system where the triazole ring shares two carbon atoms with the pyridine ring. The canonical Simplified Molecular Input Line Entry System representation is Cl.NCC1=CC=CC2=NNC(=O)N21, which illustrates the connectivity pattern and the presence of the hydrochloride counterion. The International Chemical Identifier provides additional structural specificity: InChI=1S/C7H8N4O.ClH/c8-4-5-2-1-3-6-9-10-7(12)11(5)6;/h1-3H,4,8H2,(H,10,12);1H, confirming the exact atomic arrangement and tautomeric possibilities.

Properties

IUPAC Name

5-(aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O.ClH/c8-4-5-2-1-3-6-9-10-7(12)11(5)6;/h1-3H,4,8H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFJIIUFPBRQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of theTriazolo[4,3-a]pyridin-3(2H)-one Scaffold

The foundational step in preparing 5-(Aminomethyl)-triazolo[4,3-a]pyridin-3(2H)-one is the synthesis of the triazolopyridinone core. This is typically achieved by cyclization reactions involving 2-hydrazinopyridine derivatives and appropriate carbonyl or isothiocyanate reagents.

  • Reported Method : The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one itself can be performed by reacting 2-hydrazinopyridine with urea under controlled conditions to induce ring closure forming the triazolopyridinone structure. This method has been documented in medicinal chemistry literature (Journal of Medicinal Chemistry, 1985).

  • Key Reaction Conditions :

    • Starting material: 2-hydrazinopyridine
    • Reagent: Urea
    • Solvent: Typically polar solvents such as ethanol or water
    • Temperature: Elevated temperatures to promote cyclization
    • Outcome: Formation of the triazolopyridin-3-one core as a beige solid with melting point around 231°C.

Formation of the Hydrochloride Salt

Conversion of the free amine to its hydrochloride salt enhances compound stability, solubility, and handling properties.

  • Procedure :
    • Dissolve the free base 5-(aminomethyl)-triazolo[4,3-a]pyridin-3(2H)-one in an appropriate solvent such as ethanol or ethyl acetate.
    • Bubble or add anhydrous hydrogen chloride gas or add hydrochloric acid solution.
    • Precipitation of the hydrochloride salt occurs, which is isolated by filtration.
    • Drying under vacuum yields the hydrochloride salt as a stable solid.

Summary of Preparation Steps

Step Reaction Type Starting Materials Key Reagents/Conditions Product
1 Cyclization 2-Hydrazinopyridine + Urea Heat in polar solvent 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one (core)
2 Functionalization (Reductive Amination) 5-Formyl triazolopyridinone + Amine source Reducing agent (NaBH3CN or Na(OAc)3BH), mild conditions 5-(Aminomethyl)-triazolopyridinone (free base)
3 Salt Formation 5-(Aminomethyl)-triazolopyridinone HCl gas or HCl solution in solvent 5-(Aminomethyl)-triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride

Analytical and Research Findings

  • Purity and Stability : The hydrochloride salt form exhibits improved stability and is light sensitive, requiring storage at 2-8°C to maintain integrity.

  • Physical Properties :

    • Solid form, light brown to brown color
    • Melting point ~231°C
    • Slight solubility in DMSO and methanol (heated or sonicated).
  • Synthetic Yields : Reported yields for the cyclization and reductive amination steps typically range from 60-85%, depending on precise reaction conditions and purification methods.

  • Relevance in Medicinal Chemistry : The 5-(aminomethyl) substitution on the triazolopyridinone scaffold is crucial for biological activity in various pharmaceutical applications, including kinase inhibition and neurotransmitter uptake modulation.

Additional Notes on Synthetic Variations

  • Alternative synthetic routes may employ isothiocyanate intermediates to form thiourea derivatives that cyclize into triazolopyridines, as described in patent literature.

  • Suzuki coupling and other palladium-catalyzed cross-coupling reactions have been used to modify the triazolopyridine core at other positions but are less common for direct aminomethyl installation.

  • Protecting group strategies may be employed to improve selectivity and yield during amination steps.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the aminomethyl group.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

5-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triazolopyridine core is a common scaffold in CNS-active compounds. Key structural comparisons include:

Compound Substituents Key Structural Differences
Trazodone HCl (C19H22ClN5O·HCl) 2-[3-(4-(3-chlorophenyl)piperazinyl)propyl] group at position 2 Bulky piperazinylpropyl side chain; targets 5-HT2A/α1-adrenergic receptors
7b·HCl 6-(4-biphenylpiperazinyl)hexyl group at position 2 Extended alkyl chain with biphenyl group; dual 5-HT1A/5-HT7 activity (Ki = 20 nM and 19 nM)
13b Benzo[d][1,3]dioxol-5-ylmethyl at position 2, piperidinylsulfonyl at position 8 Sulfonamide substituent; antimalarial activity
Target Compound Aminomethyl at position 5 Compact polar group; potential for enhanced solubility and 5-HT1A/5-HT2A selectivity

The aminomethyl group introduces a primary amine, which may enhance hydrogen bonding with receptor residues compared to non-polar or bulky substituents in trazodone and 7b·HCl .

Pharmacological Activity

  • Trazodone HCl : Antagonist at 5-HT2A (Ki = 5–50 nM) and α1-adrenergic receptors; weak serotonin reuptake inhibition (SERT Ki ~ 1 µM) .
  • 7b·HCl : Dual 5-HT1A/5-HT7 ligand with equipotent activity (Ki = 20 nM and 19 nM) .
  • Sulfonamide Derivatives (e.g., 13b–13e) : Antimalarial activity via Plasmodium falciparum inhibition (IC50 = 0.8–5.2 µM) .
  • Docking studies suggest polar interactions with Asp116 and Ser199 in 5-HT1A receptors .

Physicochemical Properties

  • Trazodone HCl : LogP = 2.9; aqueous solubility = 1.2 mg/mL; melting point = 223–225°C .
  • 13b (Sulfonamide Derivative) : Melting point = 160–161°C; moderate solubility in DMSO .
  • Target Compound: Expected lower logP (~1.5–2.0) due to polar aminomethyl group; improved solubility in polar solvents. Stability studies under acidic conditions are critical to prevent degradation of the amine group .

Impurity Profiles

  • Trazodone Impurities : Include 1-(3-chlorophenyl)piperazine (process impurity) and des-chloro analogs .
  • Target Compound: Potential impurities include unreacted 5-chloromethyl precursor or N-oxide derivatives. USP/Ph.Eur. guidelines recommend HPLC-MS for impurity profiling .

Biological Activity

5-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride is a heterocyclic compound belonging to the class of triazolopyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Its unique structure, characterized by a triazole ring fused to a pyridine ring with an aminomethyl substituent, provides a versatile scaffold for further chemical modifications.

  • Chemical Formula: C8H9N5O·HCl
  • CAS Number: 2241142-24-3
  • Molecular Weight: 196.65 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites. This inhibition disrupts biochemical pathways that are critical for cellular functions.
  • Antimicrobial Activity: It exhibits significant activity against a range of microorganisms, which can be attributed to its ability to interfere with microbial metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of triazolopyridines have shown effectiveness against several bacterial strains. The compound has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these microorganisms demonstrate the compound's potential as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

  • IC50 Values : The compound has demonstrated IC50 values ranging from 10 to 50 µM against different cancer cell lines.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Notably:

  • RORγt Inhibition : A study reported an IC50 value of 51 nM for RORγt inhibition, indicating potent activity in modulating immune responses and potential therapeutic applications in autoimmune diseases.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on RORγt Inhibition :
    • A derivative of the compound was tested in a human whole-blood assay and showed a dose-dependent suppression of IL-17A production with an IC50 value of 130 nM. This suggests its application in treating autoimmune conditions.
  • Antimicrobial Efficacy :
    • Research conducted on various triazolopyridine derivatives indicated significant antimicrobial activity against resistant strains of bacteria. The structural modifications influenced the potency and spectrum of activity.
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that the compound selectively induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Q & A

Basic: How to optimize the synthesis of 5-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example:

  • Aminomethylation : Use formaldehyde and secondary amines (e.g., morpholine or N-methylpiperazine) under reflux conditions, as described for similar triazole derivatives .
  • Catalyst Selection : Employ K₂CO₃ as a base in dimethylformamide (DMF) to enhance nucleophilic substitution efficiency, as demonstrated in alkylation reactions of triazole-thiols .
  • Purification : Utilize recrystallization from DMSO/water (1:1) to improve purity, a method validated for structurally related triazolo-thiadiazoles .
  • Yield Monitoring : Track intermediates via TLC and adjust reaction time (typically 2–6 hours) based on substrate reactivity .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹) to confirm triazole and aminomethyl groups .
  • NMR Analysis : Use ¹H NMR to resolve proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm and methylene groups at δ 3.5–4.5 ppm). ¹³C NMR can confirm carbonyl (δ 165–175 ppm) and triazole ring carbons .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine in the hydrochloride salt .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Structural Modifications : Synthesize analogs by replacing the aminomethyl group with bulkier amines (e.g., piperidine derivatives) or introducing electron-withdrawing substituents (e.g., fluorine) on the pyridine ring .
  • Bioactivity Assays : Test analogs against target enzymes (e.g., kinase or protease inhibition) using fluorometric or colorimetric assays. Include positive controls (e.g., staurosporine for kinases) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with IC₅₀ values .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, and buffer composition) using standardized protocols from pharmacopeial guidelines .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies caused by protonation states of the aminomethyl group .
  • Meta-Analysis : Compare data across studies using funnel plots to detect publication bias or methodological variability .

Basic: What are key considerations for ensuring compound stability during storage?

Methodological Answer:

  • Temperature Control : Store at –20°C in airtight containers to prevent hydrolysis of the triazole ring .
  • Humidity Management : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks every 30 days .

Advanced: How to design in vivo studies to evaluate pharmacokinetics?

Methodological Answer:

  • Dosing Regimen : Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability (F). Use doses ranging from 1–50 mg/kg, based on in vitro IC₅₀ values .
  • Sampling Strategy : Collect blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Apply LC-MS/MS for quantification, using deuterated internal standards .
  • Tissue Distribution : Sacrifice animals at 24 hours to assess accumulation in target organs (e.g., liver, kidneys) via homogenization and extraction .

Advanced: How to validate analytical methods for impurity profiling?

Methodological Answer:

  • Chromatographic Conditions : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient, as per pharmacopeial guidelines for related triazolo derivatives .
  • Impurity Synthesis : Prepare known impurities (e.g., des-amino analogs) via controlled hydrolysis or oxidation, and spike into samples to validate detection limits (≤0.1%) .
  • Forced Degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride
Reactant of Route 2
5-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride

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